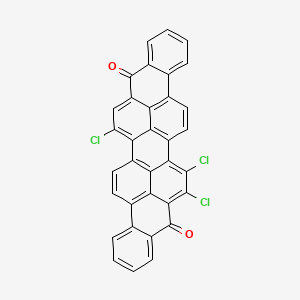
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione is a complex organic compound with the molecular formula C34H13Cl3O2 This compound is known for its unique structure, which includes multiple aromatic rings and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione typically involves multi-step organic reactions. One common method includes the chlorination of benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- Dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
- Monochlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
- Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
Uniqueness
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
30729-50-1 |
|---|---|
Fórmula molecular |
C34H13Cl3O2 |
Peso molecular |
559.8 g/mol |
Nombre IUPAC |
14,15,30-trichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H13Cl3O2/c35-23-13-22-24-16(14-5-1-3-7-18(14)33(22)38)9-12-21-27(24)25(23)20-11-10-17-15-6-2-4-8-19(15)34(39)30-26(17)28(20)29(21)31(36)32(30)37/h1-13H |
Clave InChI |
UBHUUYLNOKFVTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC(=C5C4=C(C=C3)C6=C(C(=C7C8=C(C=CC5=C86)C9=CC=CC=C9C7=O)Cl)Cl)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















